(3-Chloro-pyridin-4-ylmethyl)-methyl-amine dihydrochloride is a synthetic compound that belongs to the class of pyridine derivatives. It is characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and a methylamine group. This compound has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry and materials science.
This compound can be synthesized through various organic chemistry methods, primarily involving the reaction of chlorinated pyridine derivatives with amines. The specific synthesis route may vary depending on the desired purity and yield of the final product.
The synthesis of (3-Chloro-pyridin-4-ylmethyl)-methyl-amine dihydrochloride typically involves several key steps:
The reaction generally follows a nucleophilic substitution mechanism where the chlorine atom in 3-chloropyridine is replaced by the methylamine group. This process may also involve purification steps such as recrystallization or chromatography to isolate the desired dihydrochloride salt form.
The molecular structure of (3-Chloro-pyridin-4-ylmethyl)-methyl-amine dihydrochloride can be described as follows:
Property | Value |
---|---|
Molecular Formula | C9H13Cl2N2 |
Molecular Weight | 255.6 g/mol |
Melting Point | Approximately 150 °C |
InChI | InChI=1S/C9H11ClN2.2ClH/... |
InChI Key | VGDQYNNSELZBHF-UHFFFAOYSA-N |
Canonical SMILES | C1CC1NCC2=C(C=NC=C2)Cl.Cl.Cl |
(3-Chloro-pyridin-4-ylmethyl)-methyl-amine dihydrochloride can undergo various chemical reactions:
These reactions are significant for synthesizing more complex molecules or for modifying the properties of (3-Chloro-pyridin-4-ylmethyl)-methyl-amine dihydrochloride for specific applications.
The mechanism of action of (3-Chloro-pyridin-4-ylmethyl)-methyl-amine dihydrochloride is primarily related to its biochemical interactions:
Research indicates that such compounds may exhibit photocytotoxic properties, making them candidates for further studies in therapeutic applications.
Physical and chemical properties are crucial for understanding how this compound behaves in different environments, influencing its applicability in research and industry.
(3-Chloro-pyridin-4-ylmethyl)-methyl-amine dihydrochloride has several significant applications:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5